

# A Comprehensive Spectroscopic Guide to N,N-Dimethylmethanesulfonamide

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## Compound of Interest

Compound Name: **N,N-Dimethylmethanesulfonamide**

Cat. No.: **B1294423**

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This technical guide provides an in-depth analysis of the spectroscopic data for **N,N-Dimethylmethanesulfonamide** (CAS No. 918-05-8), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and practical experimental insights.

## Introduction: The Molecular Blueprint

**N,N-Dimethylmethanesulfonamide**, with the chemical formula  $C_3H_9NO_2S$ , is a sulfonamide derivative.<sup>[1]</sup> The structural elucidation of such molecules is fundamental to ensuring purity, confirming identity, and understanding reactivity in research and development settings. Spectroscopic analysis provides a non-destructive window into the molecule's atomic and molecular structure, offering a definitive fingerprint for identification and characterization. This guide synthesizes data from primary spectroscopic databases to present a holistic view of the molecule's signature across various analytical techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily  $^1H$  (proton) and  $^{13}C$ , to map out the connectivity and chemical environment of atoms within a molecule.

# Experimental Protocol: Acquiring High-Resolution NMR Spectra

The acquisition of high-quality NMR data is paramount for unambiguous structural assignment. A standardized protocol ensures reproducibility and accuracy.

- **Sample Preparation:** A sample of 5-25 mg of **N,N-Dimethylmethanesulfonamide** is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d ( $\text{CDCl}_3$ ), within a clean, dry 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would otherwise overwhelm the analyte signals. Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shift scale to 0 ppm.
- **Instrument Setup:** The sample is placed in a high-field NMR spectrometer (e.g., 300 MHz or higher). The instrument is tuned and shimmed to optimize the magnetic field homogeneity across the sample, ensuring sharp, well-resolved peaks.
- **Data Acquisition:** For  $^1\text{H}$  NMR, a standard single-pulse experiment is performed. For  $^{13}\text{C}$  NMR, a proton-decoupled experiment is typically used to simplify the spectrum and enhance signal-to-noise by collapsing carbon-proton couplings.

The following diagram illustrates the generalized workflow for NMR analysis.

Caption: General workflow for small molecule NMR analysis.

## $^1\text{H}$ NMR Spectrum Analysis

The  $^1\text{H}$  NMR spectrum of **N,N-Dimethylmethanesulfonamide** is simple and highly characteristic, showing two distinct singlets. This simplicity arises from the absence of protons on adjacent atoms, which precludes spin-spin coupling.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
2.86	Singlet	6H	N-CH <sub>3</sub> (Dimethylamino group)
2.94	Singlet	3H	S-CH <sub>3</sub> (Methanesulfonyl group)
Data sourced from the Spectral Database for Organic Compounds (SDBS). <sup>[2]</sup>			

Interpretation: The signal at 2.86 ppm corresponds to the six equivalent protons of the two methyl groups attached to the nitrogen atom (-N(CH<sub>3</sub>)<sub>2</sub>). Its integration value of 6H confirms this assignment. The signal at 2.94 ppm, with an integration of 3H, is assigned to the protons of the methyl group directly bonded to the sulfur atom (S-CH<sub>3</sub>). The downfield shift of the S-CH<sub>3</sub> protons compared to the N-CH<sub>3</sub> protons is due to the strong electron-withdrawing effect of the two adjacent oxygen atoms of the sulfonyl group, which "deshields" the methyl protons, causing them to resonate at a higher frequency.<sup>[3]</sup>

## <sup>13</sup>C NMR Spectrum Analysis

The proton-decoupled <sup>13</sup>C NMR spectrum provides information on the different carbon environments in the molecule. As with the proton spectrum, the <sup>13</sup>C spectrum is straightforward, displaying two signals corresponding to the two distinct types of methyl carbons.

Chemical Shift ( $\delta$ ) ppm	Assignment
35.0	S-CH <sub>3</sub> (Methanesulfonyl group)
37.7	N-CH <sub>3</sub> (Dimethylamino group)
Data sourced from the Spectral Database for Organic Compounds (SDBS). <sup>[2]</sup>	

Interpretation: The two methyl groups attached to the nitrogen are chemically equivalent, giving rise to a single peak at 37.7 ppm. The methyl group attached to the sulfonyl group appears at 35.0 ppm. The relative chemical shifts are influenced by the electronegativity of the attached heteroatoms (N and S) and the overall electronic environment.[4][5]

## Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present, making it an excellent tool for functional group identification.

### Experimental Protocol: KBr Pellet Method

For solid samples like **N,N-Dimethylmethanesulfonamide**, the potassium bromide (KBr) pellet technique is a standard method for obtaining high-quality IR spectra.

- Grinding: Approximately 1-2 mg of the sample is thoroughly mixed and ground with ~100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar and pestle. This ensures the sample is finely dispersed.
- Pellet Formation: The fine powder mixture is transferred to a pellet die.
- Pressing: The die is placed in a hydraulic press, and pressure (typically 8-10 tons) is applied to form a thin, transparent or translucent pellet. The KBr becomes plastic under pressure, forming a solid matrix for the sample.
- Analysis: The resulting pellet is placed in the sample holder of an FTIR spectrometer for analysis.

## IR Spectrum Analysis

The IR spectrum of **N,N-Dimethylmethanesulfonamide** is dominated by strong absorptions corresponding to the sulfonyl group.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2936	Medium	C-H Asymmetric & Symmetric Stretching
1339	Strong	S=O Asymmetric Stretching (SO <sub>2</sub> )
1157	Strong	S=O Symmetric Stretching (SO <sub>2</sub> )
961	Strong	C-N Stretching
764	Strong	S-C Stretching

Data sourced from the Spectral Database for Organic Compounds (SDBS).<sup>[2]</sup>

Interpretation: The most characteristic peaks in the spectrum are the very strong absorptions at 1339 cm<sup>-1</sup> and 1157 cm<sup>-1</sup>. These are assigned to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, respectively.<sup>[6]</sup> This pair of intense bands is a hallmark of sulfonamides. The peak at 2936 cm<sup>-1</sup> is due to the C-H stretching of the methyl groups. The strong absorptions at 961 cm<sup>-1</sup> and 764 cm<sup>-1</sup> are attributed to the stretching vibrations of the C-N and S-C bonds, respectively.<sup>[7]</sup>

## Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For small organic molecules, it is used to determine the exact molecular weight and to gain structural information from the fragmentation pattern of the molecule upon ionization.

## Experimental Protocol: Electron Ionization (EI)

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile molecules.

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, where it is vaporized in a high vacuum.
- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion ( $M^{+\bullet}$ ).
- **Fragmentation:** The high energy of the ionization process imparts significant excess energy to the molecular ion, causing it to break apart into smaller, charged fragments and neutral radicals.
- **Analysis:** The positively charged ions (the molecular ion and the fragments) are accelerated into a mass analyzer, which separates them based on their  $m/z$  ratio.
- **Detection:** The separated ions are detected, and their relative abundance is plotted against their  $m/z$  ratio to generate a mass spectrum.

## Mass Spectrum Analysis

The mass spectrum provides the molecular weight and a unique fragmentation pattern that serves as a molecular fingerprint.

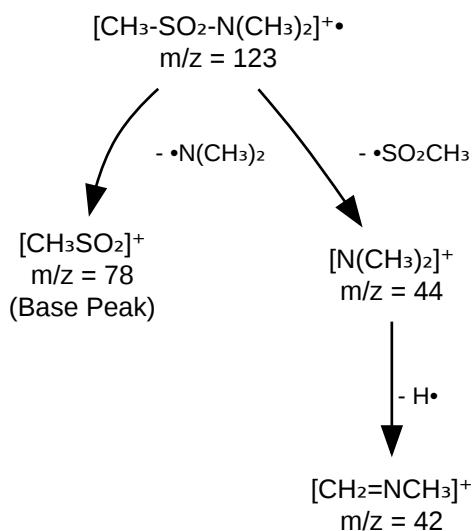
<b>m/z</b>	<b>Relative Intensity (%)</b>	<b>Assignment</b>
123	55	$[M]^{+\bullet}$ (Molecular Ion)
78	100	$[M - N(CH_3)_2]^+$
44	60	$[N(CH_3)_2]^+$
42	50	$[CH_2=NCH_3]^+$

Data sourced from the Spectral Database for Organic Compounds (SDBS).[\[2\]](#)

**Interpretation:** The peak at  $m/z$  123 corresponds to the molecular ion  $[C_3H_9NO_2S]^{+\bullet}$ , confirming the molecular weight of the compound (123.17 g/mol).[\[8\]](#) The most abundant peak in the spectrum, known as the base peak, appears at  $m/z$  78. This fragment is formed by the

cleavage of the S-N bond and loss of the dimethylamino radical ( $\bullet\text{N}(\text{CH}_3)_2$ ), resulting in the  $[\text{CH}_3\text{SO}_2]^+$  ion. The peak at  $m/z$  44 corresponds to the complementary dimethylamino cation  $[\text{N}(\text{CH}_3)_2]^+$ . A significant peak is also observed at  $m/z$  42, which can be attributed to the loss of a hydrogen atom from the  $m/z$  44 fragment to form the stable iminium ion  $[\text{CH}_2=\text{NCH}_3]^+$ .

The following diagram illustrates the primary fragmentation pathway.



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Caption: Primary EI fragmentation of **N,N-Dimethylmethanesulfonamide**.

## Conclusion: A Unified Spectroscopic Identity

The collective data from NMR, IR, and Mass Spectrometry provide a comprehensive and self-validating structural confirmation of **N,N-Dimethylmethanesulfonamide**.  $^1\text{H}$  and  $^{13}\text{C}$  NMR precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key sulfonyl functional group, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. This guide serves as an authoritative reference for the spectroscopic properties of this compound, enabling researchers to confidently identify and utilize it in their scientific endeavors.

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